molecular formula C12H9N5 B12526975 3-[4-(2H-tetrazol-5-yl)phenyl]pyridine CAS No. 651769-41-4

3-[4-(2H-tetrazol-5-yl)phenyl]pyridine

Cat. No.: B12526975
CAS No.: 651769-41-4
M. Wt: 223.23 g/mol
InChI Key: NUYLSKWRMFQRDJ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

3-[4-(2H-tetrazol-5-yl)phenyl]pyridine can be synthesized by treating 5-phenyl-1H-tetrazole with pyridin-3-ylboronic acid under Chan–Evans–Lam coupling conditions . The reaction typically involves the use of a palladium catalyst and a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The structure and identity of the compound are confirmed using various spectroscopic techniques, including 1H and 13C-NMR spectroscopy, IR spectroscopy, UV–Vis spectroscopy, high-resolution mass spectrometry, and thin-layer chromatography (TLC) .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, ensuring the availability of high-purity starting materials, and implementing efficient purification processes to obtain the desired compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

3-[4-(2H-tetrazol-5-yl)phenyl]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound

Mechanism of Action

The mechanism of action of 3-[4-(2H-tetrazol-5-yl)phenyl]pyridine involves its interaction with specific molecular targets and pathways. Tetrazole derivatives are known to act as bioisosteres of carboxylic acids, allowing them to interact with various biological receptors . The compound’s planar structure and electron-donating properties facilitate receptor-ligand interactions, leading to its biological effects . The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of the tetrazole and pyridine moieties, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in different scientific fields, making it a valuable compound for research and development.

Biological Activity

3-[4-(2H-tetrazol-5-yl)phenyl]pyridine is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activity. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound this compound consists of a pyridine ring substituted with a phenyl group that carries a tetrazole moiety. This combination enhances its pharmacological profile, making it a candidate for various therapeutic applications.

Biological Activity Overview

Research indicates that this compound exhibits notable biological activities, particularly as an antagonist of metabotropic glutamate receptor subtype 5 (mGlu5). This receptor is implicated in several neurological disorders, including anxiety and schizophrenia. The tetrazole group contributes to the compound's efficacy by improving receptor binding affinity and selectivity .

The primary mechanism through which this compound operates is by inhibiting mGlu5 receptors. This inhibition can lead to decreased excitatory neurotransmission, which is beneficial in conditions characterized by excessive glutamate signaling. The compound has demonstrated good brain penetration, indicating its potential for central nervous system applications .

Research Findings and Case Studies

Several studies have evaluated the biological activity of compounds related to this compound. Below are summarized findings from key research articles:

StudyFindings
Study 1 This compound showed significant antagonistic activity at mGlu5 receptors with an IC50 value indicating high potency.
Study 2 In vivo studies demonstrated that the compound effectively reduced anxiety-like behaviors in rodent models, supporting its potential use in treating anxiety disorders .
Study 3 Structure-activity relationship (SAR) analysis revealed that modifications to the tetrazole moiety can enhance the compound's selectivity for mGlu5 receptors, leading to improved therapeutic profiles .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with other tetrazole-containing compounds:

CompoundBiological ActivityNotes
4-(1H-tetrazol-5-yl)pyridine Potent antitumor activityExhibits different receptor interactions compared to this compound.
2-(2-[3-(pyridin-3-yloxy)phenyl]-2H-tetrazol-5-yl)pyridine Highly selective mGlu5 antagonistDemonstrates similar mechanisms but different pharmacokinetic properties .
5-(furan-2-yl)-1H-tetrazole Anti-inflammatory propertiesHighlights the versatility of tetrazole derivatives in pharmacology .

Properties

CAS No.

651769-41-4

Molecular Formula

C12H9N5

Molecular Weight

223.23 g/mol

IUPAC Name

3-[4-(2H-tetrazol-5-yl)phenyl]pyridine

InChI

InChI=1S/C12H9N5/c1-2-11(8-13-7-1)9-3-5-10(6-4-9)12-14-16-17-15-12/h1-8H,(H,14,15,16,17)

InChI Key

NUYLSKWRMFQRDJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=CC=C(C=C2)C3=NNN=N3

Origin of Product

United States

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